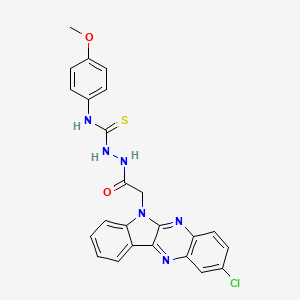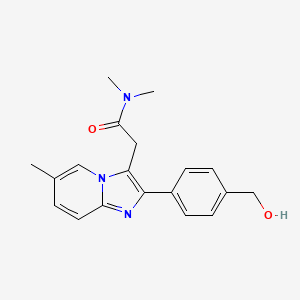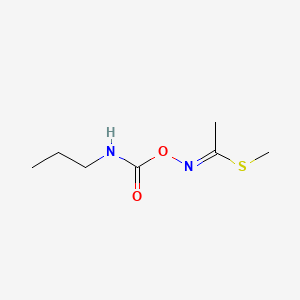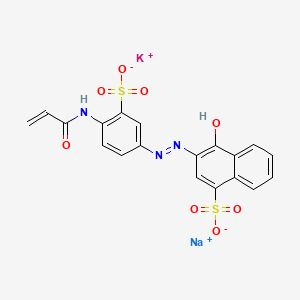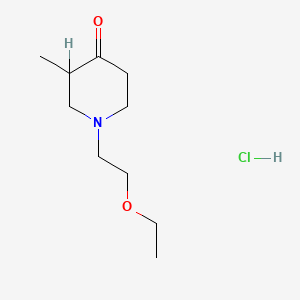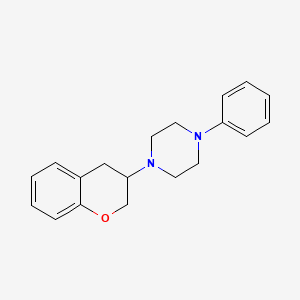
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-ジヒドロ-2H-1-ベンゾピラン-3-イル)-4-フェニルピペラジンは、ベンゾピランおよびピペラジン類に属する複雑な有機化合物です。
製造方法
合成経路と反応条件
1-(3,4-ジヒドロ-2H-1-ベンゾピラン-3-イル)-4-フェニルピペラジンの合成は、通常、3,4-ジヒドロ-2H-1-ベンゾピランと4-フェニルピペラジンを特定の条件下で反応させることから始まります。反応は多くの場合、触媒の存在下で、制御された温度と圧力下で行われ、目的の生成物が高収率および高純度で得られるようにします。
工業生産方法
工業的な設定では、この化合物の生産は、連続フロー合成やバッチ処理などのよりスケーラブルな方法を伴う場合があります。これらの方法は、反応条件を最適化し、生産コストを削減し、最終生成物の品質を安定させるように設計されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with 4-phenylpiperazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
化学反応の分析
反応の種類
1-(3,4-ジヒドロ-2H-1-ベンゾピラン-3-イル)-4-フェニルピペラジンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素の付加または水素の除去を含み、多くの場合、酸化物またはその他の酸素含有化合物の生成につながります。
還元: この反応は、水素の付加または酸素の除去を含み、還元された化合物の生成につながります。
置換: この反応は、分子中の1つの原子または原子群を別の原子または原子群で置き換えることを含みます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) および三酸化クロム (CrO3) が含まれます。
還元: 一般的な還元剤には、水素化リチウムアルミニウム (LiAlH4) および水素化ホウ素ナトリウム (NaBH4) が含まれます。
置換: 置換反応の一般的な試薬には、ハロゲン (例:塩素、臭素) と求核試薬 (例:水酸化物イオン、アミン) が含まれます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
1-(3,4-ジヒドロ-2H-1-ベンゾピラン-3-イル)-4-フェニルピペラジンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 細胞プロセスへの影響や生体高分子との相互作用など、潜在的な生物学的活性について研究されています。
医学: さまざまな病気の治療のための薬物候補としての使用など、潜在的な治療的応用について調査されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
1-(3,4-ジヒドロ-2H-1-ベンゾピラン-3-イル)-4-フェニルピペラジンの作用機序は、体内の特定の分子標的および経路との相互作用を伴います。これらの相互作用は、酵素活性の調節、細胞シグナル伝達経路の変更、遺伝子発現の変化など、さまざまな生物学的効果をもたらす可能性があります。正確な作用機序は、化合物が使用されている特定の状況と研究されている生物学的システムによって異なります。
類似化合物との比較
1-(3,4-ジヒドロ-2H-1-ベンゾピラン-3-イル)-4-フェニルピペラジンは、以下のような他の類似化合物と比較できます。
3,4-ジヒドロ-2H-1-ベンゾピラン: この化合物は、ベンゾピランコア構造を共有しますが、ピペラジン部分は欠けています。
4-フェニルピペラジン: この化合物は、フェニル基を持つピペラジン環を含みますが、ベンゾピラン構造は欠けています。
1-(3,4-ジヒドロ-2H-1-ベンゾピラン-3-イル)-4-フェニルピペラジンの独自性は、ベンゾピランとピペラジンの構造が組み合わされている点にあります。これは、個々の成分にはない独自の化学的および生物学的特性を与えています。
特性
CAS番号 |
83823-52-3 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-chromen-3-yl)-4-phenylpiperazine |
InChI |
InChI=1S/C19H22N2O/c1-2-7-17(8-3-1)20-10-12-21(13-11-20)18-14-16-6-4-5-9-19(16)22-15-18/h1-9,18H,10-15H2 |
InChIキー |
GVDKPJIEHKCNNK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2CC3=CC=CC=C3OC2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



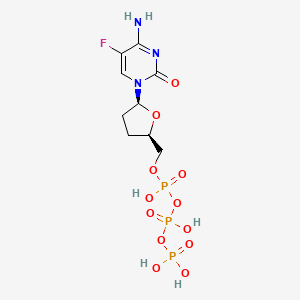
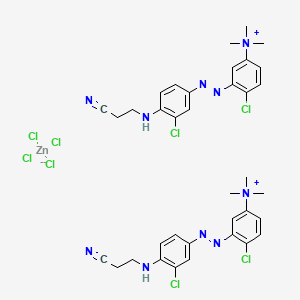

![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)




